(2S,3S)-Diethyl 2,3-dihydroxysuccinate

Catalog No.
S750585
CAS No.
13811-71-7
M.F
C8H14O6
M. Wt
206.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-Diethyl 2,3-dihydroxysuccinate

CAS Number

13811-71-7

Product Name

(2S,3S)-Diethyl 2,3-dihydroxysuccinate

IUPAC Name

diethyl (2S,3S)-2,3-dihydroxybutanedioate

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

YSAVZVORKRDODB-WDSKDSINSA-N

SMILES

CCOC(=O)C(C(C(=O)OCC)O)O

Synonyms

Diethyl D-tartrate; [S-(R*,R*)]-2,3-Dihydroxybutanedioic Acid Diethyl Ester; (-)- Tartaric Acid Diethyl Ester; (-)-Diethyl Tartrate; (2S,3S)-Diethyl Tartrate; (S,S)-Diethyl Tartrate; D-(-)-Diethyl Tartrate; D-Diethyl Tartarate; D-Ethyl Tartrate; D-Ta

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O

Asymmetric Synthesis:

Due to its chirality, (2S,3S)-Diethyl 2,3-dihydroxysuccinate can be used as a chiral pool starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be readily derivatized, allowing for the creation of various chiral auxiliaries and catalysts. These auxiliaries and catalysts can then be employed in asymmetric reactions, enabling the selective production of enantiopure molecules, which are crucial in many areas of research, including pharmaceuticals and agrochemicals. [Source: PubChem, "(2S,3S)-Diethyl 2,3-dihydroxysuccinate" ]

Precursor for Biodegradable Polymers:

(2S,3S)-Diethyl 2,3-dihydroxysuccinate can be used as a building block for the synthesis of biodegradable polymers. These polymers can be designed to degrade into harmless byproducts under specific environmental conditions, making them environmentally friendly alternatives to traditional plastics. This research area holds promise for developing sustainable materials for various applications, including packaging and bioremediation. [Source: Oakwood Chemical, "(2S,3S)-Diethyl 2,3-dihydroxysuccinate" ]

(2S,3S)-Diethyl 2,3-dihydroxysuccinate is a derivative of tartaric acid, a naturally occurring organic acid found in fruits like grapes and tamarinds []. The "2S,3S" designation indicates the stereochemistry of the molecule, where both hydroxyl groups (OH) are positioned on the same side of the molecule at the second and third carbon atoms (S denoting the left-handed configuration). This specific stereoisomer is of particular interest due to its chiral properties.


Molecular Structure Analysis

The key feature of (2S,3S)-Diethyl 2,3-dihydroxysuccinate is its central carbon chain with two hydroxyl groups attached at carbons 2 and 3. It also has two ethyl groups (CH3CH2) attached to the remaining two carbon atoms (1 and 4). This structure creates a chiral center, leading to the existence of two enantiomers (mirror images) with distinct properties [].


Chemical Reactions Analysis

  • Esterification: The ester bonds (C-O-C) can be hydrolyzed using acids or bases to yield ethanol and tartaric acid.

(2S,3S)-Diethyl 2,3-dihydroxysuccinate + H2O -> Ethanol + Tartaric Acid

  • Esterification: The hydroxyl groups can react with carboxylic acids to form new esters.

XLogP3

-0.3

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 45 of 46 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

13811-71-7

Wikipedia

Diethyl D-tartrate

Dates

Modify: 2023-08-15

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